2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide
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Overview
Description
2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is an organic compound belonging to the class of acrylamide derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide typically involves the reaction of 2-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-cyano-3-(2-methoxyphenyl)acrylonitrile. This intermediate is then reacted with 3-methoxyaniline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2-methoxyphenyl)-2-propenamide
- 2-cyano-3-(3-methoxyphenyl)-2-propenamide
- 2-cyano-3-(4-methoxyphenyl)-2-propenamide
Uniqueness
2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide is unique due to the presence of both 2-methoxy and 3-methoxy phenyl groups, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can result in distinct optical properties and mechanofluorochromic behavior, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-cyano-3-(2-methoxyphenyl)-N-(3-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-22-16-8-5-7-15(11-16)20-18(21)14(12-19)10-13-6-3-4-9-17(13)23-2/h3-9,11,14H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFUSNJYIKKLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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